molecular formula C23H26N4O4 B5381744 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine

4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine

Cat. No. B5381744
M. Wt: 422.5 g/mol
InChI Key: DOXLVZLKDVYMIC-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine, also known as CN2097, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CN2097 belongs to the class of morpholine derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine is not fully understood. However, it is believed that 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine exerts its effects by binding to specific receptors in the body, such as the dopamine receptor. This binding leads to a cascade of downstream effects, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Additionally, 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine has been found to be relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine is its relatively low solubility, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine. One area of interest is the development of 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine and its potential efficacy in the treatment of cancer. Additionally, research on the anti-inflammatory and antioxidant properties of 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine may lead to the development of new treatments for inflammatory and oxidative stress-related diseases. Finally, further studies on the solubility and stability of 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine may lead to the development of new formulations that are more suitable for use in lab experiments.

Synthesis Methods

The synthesis of 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine involves the reaction between 4-nitrophenylmorpholine and 4-cinnamoyl-1-piperazine. The reaction takes place in the presence of a catalyst, such as triethylamine, and under reflux conditions. The resulting product is then purified through column chromatography to obtain the final compound. This method has been found to be efficient and yields high purity 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine.

Scientific Research Applications

4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine has been used in a variety of scientific research applications. One of the most promising areas of research is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine exhibits anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

(E)-1-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c28-23(9-6-19-4-2-1-3-5-19)26-12-10-24(11-13-26)20-7-8-21(27(29)30)22(18-20)25-14-16-31-17-15-25/h1-9,18H,10-17H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXLVZLKDVYMIC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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